N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide

Lipophilicity Drug-likeness Membrane permeability

Sourcing exact thiazole-acetamide analogs for reproducible JAK selectivity profiling is a persistent challenge. This compound solves that by providing a defined 5-bromothiophene-thiazole core with a 2,4-dichlorophenoxyacetamide side chain, enabling precise SAR studies. Key advantages: (i) single, well-characterized scaffold (XLogP3 5.8, TPSA 108 Ų) for consistent cell-based screening; (ii) bromothiophene handle allows rapid Suzuki-Miyaura diversification; (iii) 95%+ purity ensures reliable kinase inhibition data. Ship globally with full analytical documentation.

Molecular Formula C15H9BrCl2N2O2S2
Molecular Weight 464.17
CAS No. 393837-41-7
Cat. No. B2364099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide
CAS393837-41-7
Molecular FormulaC15H9BrCl2N2O2S2
Molecular Weight464.17
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C15H9BrCl2N2O2S2/c16-13-4-3-12(24-13)10-7-23-15(19-10)20-14(21)6-22-11-2-1-8(17)5-9(11)18/h1-5,7H,6H2,(H,19,20,21)
InChIKeyOJPPTHDVYXEZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 393837-41-7 Structural & Physicochemical Profile


N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide (CAS 393837-41-7) is a synthetic small molecule belonging to the thiazole-acetamide class, characterized by a 5-bromothiophene moiety at the thiazole 4-position and a 2,4-dichlorophenoxyacetamide side chain at the 2-position [1]. Its molecular formula is C₁₅H₉BrCl₂N₂O₂S₂ with a molecular weight of 464.2 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 5.8, topological polar surface area (TPSA) of 108 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and five rotatable bonds [2]. Thiazole-containing compounds have been described as inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2, in patent literature targeting inflammatory and proliferative diseases [3].

Synthetic thiazole-acetamide scaffold with 5-bromothiophene moiety; suited for kinase inhibitor SAR and library synthesis.
2,4-dichlorophenoxy side chain confers distinct lipophilic profile for membrane permeability studies.
Reported as JAK1/JAK2 inhibitor scaffold in patent literature; supports kinase selectivity profiling.

Why Generic Substitution Fails for CAS 393837-41-7


Thiazole-acetamide derivatives are not interchangeable because minor structural modifications—such as halogen substitution on the thiophene ring, alteration of the phenoxy substitution pattern, or replacement of the acetamide linker—can profoundly alter physicochemical properties, target binding, and biological activity [1]. The 5-bromothiophene motif of CAS 393837-41-7 provides distinct electronic and steric features compared to 5-chloro, 5-methyl, or unsubstituted thiophene analogs, influencing both target engagement and metabolic stability. The 2,4-dichlorophenoxy group confers a specific hydrogen-bond acceptor profile and lipophilic character (XLogP3 5.8) that differs markedly from mono-chloro, non-chlorinated, or heteroaryl replacements [2]. Class-level evidence from thiazole-based JAK inhibitor patents demonstrates that variations in these substituents lead to substantial differences in kinase selectivity windows [3]. Consequently, procurement of the exact compound is essential for experimental reproducibility and valid SAR interpretation.

Halogen substitution on thiophene
5-bromo vs. 5-chloro or unsubstituted thiophene analogs may shift electronic properties, target engagement, and metabolic stability.
Phenoxy substitution pattern
2,4-dichloro substitution markedly differs from mono-chloro or non-chlorinated analogs in lipophilicity and H-bond acceptor profile, altering cell permeability.
Kinase selectivity window
Class-level evidence from thiazole JAK inhibitor patents indicates that minor substituent changes lead to different selectivity profiles, limiting direct substitution.

Quantitative Differentiation Evidence


Lipophilicity vs. Des-Chloro Analog

The 2,4-dichloro substitution on the phenoxy ring significantly elevates lipophilicity. The target compound (CAS 393837-41-7) has a computed XLogP3 of 5.8, compared to 4.2 for the des-chloro analog N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide (CAS 392248-53-2) [1]. This 1.6 log unit increase corresponds to an approximately 40-fold difference in octanol-water partition coefficient, which directly impacts membrane permeability and tissue distribution profiles [1]. For researchers designing SAR studies or screening campaigns, this lipophilicity differential can alter apparent cellular potency independently of target binding affinity.

Lipophilicity vs. Des-Cl Analog
Cross-study comparable
XLogP3 5.8 vs 4.2 (Δ +1.6, ~40-fold higher partition)
May alter cellular potency independently of target affinity; supports membrane permeability differentiation studies.
Computed by XLogP3 algorithm; verify experimentally.
Lipophilicity Drug-likeness Membrane permeability

TPSA and Oral Bioavailability

The target compound exhibits a TPSA of 108 Ų [1], which sits near the upper limit of the commonly cited threshold (140 Ų) for good oral absorption. However, when compared to more polar thiazole-acetamide analogs bearing additional hydrogen-bond donors (e.g., sulfonamide-containing variants with TPSA >130 Ų), this compound retains a more favorable TPSA profile for membrane permeation [2]. The five hydrogen bond acceptors (versus three for the des-chloro analog) provide additional target interaction capacity without pushing TPSA into a range predictive of poor intestinal absorption.

TPSA & Oral Bioavailability
Class-level inference
TPSA 108 Ų; H-bond acceptors 5
TPSA within 60–120 Ų range associated with adequate oral absorption; favorable balance vs. more polar analogs.
Class-level inference; experimental ADME data to verify.
Oral bioavailability Physicochemical property TPSA

Molecular Complexity and Selectivity

The target compound has a complexity score of 452 and five rotatable bonds [1]. This positions it at a moderate conformational flexibility level compared to more rigid thiazole-acetamide derivatives (complexity <350, 2–3 rotatable bonds) or highly flexible analogs (>7 rotatable bonds). In kinase inhibitor SAR, moderate molecular complexity is often associated with improved selectivity profiles because it enables induced-fit binding to unique target conformations without incurring the entropic penalty seen in highly flexible compounds [2].

Molecular Complexity
Class-level inference
Complexity 452; Rotatable bonds 5
Moderate complexity may support induced-fit binding and improved selectivity profiles.
Based on computed descriptors and class-level knowledge; experimental confirmation needed.
Molecular complexity Conformational entropy Target selectivity

5-Bromothiophene Cross-Coupling Handle

The 5-bromothiophene substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification for SAR exploration [1]. In contrast, the 5-chloro or unsubstituted thiophene analogs exhibit significantly lower reactivity in cross-coupling, limiting their utility as diversification points [1]. This synthetic advantage is confirmed by viability data from multiple independent vendors listing the compound at 95% purity, achieved through standard Hantzsch thiazole synthesis followed by bromination [2].

Cross-Coupling Handle
Supporting evidence
C-Br BDE ~285 kJ/mol enables Suzuki coupling at 80–100°C vs C-Cl ~350 kJ/mol requiring harsher conditions.
Bromothiophene enables efficient library diversification; chloro or unsubstituted analogs less reactive.
Reported synthetic viability; purity typically 95% from multiple vendors.
Synthetic utility Cross-coupling Library diversification

Key Application Scenarios


Kinase Inhibitor Hit-to-Lead & Selectivity Profiling

Given the patent disclosure of thiazole derivatives as JAK1/JAK2 inhibitors [1], this compound serves as a logical starting scaffold for kinase inhibitor programs requiring JAK selectivity. Its XLogP3 of 5.8 and TPSA of 108 Ų position it within a favorable property range for initial cell-based screening [2], while the bromothiophene moiety allows rapid analog synthesis to explore selectivity determinants [3].

Library Diversification via Cross-Coupling

For medicinal chemistry laboratories building focused thiazole-based libraries, the 5-bromothiophene substituent provides a reliable cross-coupling handle [3]. The compound can serve as a diversification hub for Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids, generating arrays of analogs for SAR interrogation in anti-inflammatory or anticancer programs.

Pharmacokinetic Benchmarking in Thiazole Series

With an XLogP3 of 5.8, TPSA of 108 Ų, and five rotatable bonds [2], this compound can serve as a reference point for establishing lipophilicity-permeability relationships in thiazole-acetamide series. Its moderate complexity (452) [2] makes it a suitable benchmark for comparing the ADME properties of both more polar TPSA-elevated analogs and overly flexible high-rotatable-bond derivatives.

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
JAK1/JAK2 inhibitor scaffold (patent-reported)
Kinase panel selectivity and cellular target engagement assays
Thiazole library diversification
5-bromothiophene cross-coupling handle
Suzuki-Miyaura coupling efficiency and analog purity
ADME property benchmarking
Lipophilicity–permeability profile (XLogP3/TPSA balance)
In vitro permeability and metabolic stability assays
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